molecular formula C10H19NO B13607732 4-((Tetrahydrofuran-3-yl)methyl)piperidine

4-((Tetrahydrofuran-3-yl)methyl)piperidine

Cat. No.: B13607732
M. Wt: 169.26 g/mol
InChI Key: HCBUCIZIWUZSJV-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-3-yl)methyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-3-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. For instance, a one-pot preparation method can be employed using chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide high yields and scalability. The use of Grignard reagents in combination with N-(tert-butylsulfinyl)-bromoimine has been shown to produce enantioenriched piperidines efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-((Tetrahydrofuran-3-yl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

4-((Tetrahydrofuran-3-yl)methyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-3-yl)methyl)piperidine involves its interaction with molecular targets through its piperidine and tetrahydrofuran moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby influencing their activity .

Comparison with Similar Compounds

    Piperidine: A simpler analog without the tetrahydrofuran moiety.

    Tetrahydrofuran: A cyclic ether without the piperidine ring.

    N-Methylpiperidine: A piperidine derivative with a methyl group instead of the tetrahydrofuran moiety.

Uniqueness: 4-((Tetrahydrofuran-3-yl)methyl)piperidine is unique due to the presence of both the piperidine and tetrahydrofuran rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various synthetic and research applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-(oxolan-3-ylmethyl)piperidine

InChI

InChI=1S/C10H19NO/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h9-11H,1-8H2

InChI Key

HCBUCIZIWUZSJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CCOC2

Origin of Product

United States

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